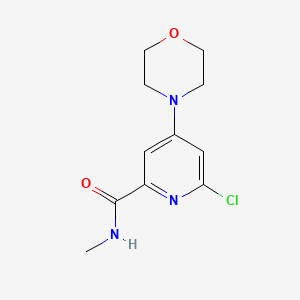
3,4-Pyridinedithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyridinedithiol is a heterocyclic compound with the molecular formula C5H5NS2. It is characterized by the presence of two thiol groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinedithiol typically involves the deprotection of 3-alkoxypyridinol derivatives. One common method includes the use of trifluoromethyl-substituted 4-hydroxypyridine precursors, which are deprotected to yield pyridine-3,4-diol derivatives . The reaction conditions often involve the use of lithiated alkoxyallenes, nitriles, and carboxylic acids.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar deprotection techniques as mentioned above. The scalability of these methods ensures the availability of the compound for various applications.
化学反応の分析
Types of Reactions: 3,4-Pyridinedithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form pyridine derivatives with altered thiol functionalities.
Substitution: The thiol groups can participate in substitution reactions, often forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-Pyridinedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol groups make it useful in studying protein interactions and enzyme functions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 3,4-Pyridinedithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins. The compound can also act as a ligand, coordinating with metal ions and influencing their reactivity .
類似化合物との比較
3,4-Diaminopyridine: Used in the treatment of certain neurological disorders.
Pyridine-3,4-diol: A precursor in the synthesis of various heterocyclic compounds.
Pyridine-3,4-dithiol: Similar in structure but with different reactivity due to the presence of additional thiol groups.
Uniqueness: 3,4-Pyridinedithiol is unique due to its dual thiol groups, which provide distinct reactivity and make it a versatile compound in both synthetic and applied chemistry .
特性
CAS番号 |
66242-97-5 |
|---|---|
分子式 |
C5H5NS2 |
分子量 |
143.2 g/mol |
IUPAC名 |
3-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |
InChIキー |
PTPFIWLJAOWVTA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


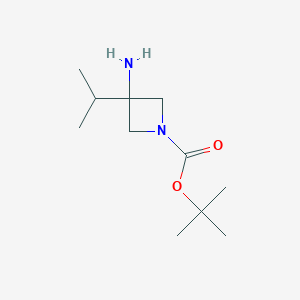
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
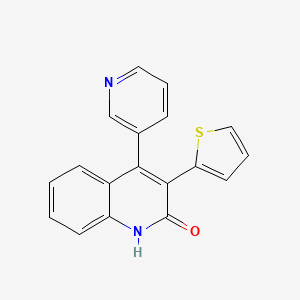
![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)
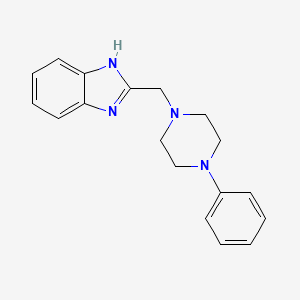

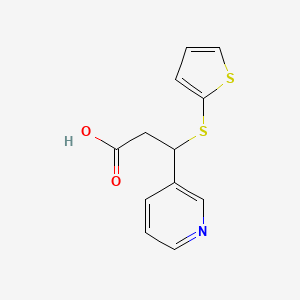


![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
